Intepirdine
Overview
Description
Intepirdine (also known as SB-742457, RVT-101) is a selective 5-HT6 receptor antagonist with potential cognition, memory, and learning-enhancing effects . It was under development by GlaxoSmithKline for the treatment of Alzheimer’s disease and demonstrated some preliminary efficacy in phase II clinical trials .
Molecular Structure Analysis
This compound has the molecular formula C19H19N3O2S and a molar mass of 353.44 g/mol . It is also known by the IUPAC name 3-Phenylsulfonyl-8-(piperazin-1-yl)quinoline .
Chemical Reactions Analysis
The dissociation constants of this compound were determined by the regression analysis of pH-metric titration curves pKT a1 = 5.14, pKT a2 = 8.38, pKT a3 = 9.33 at 25°C and pK T a1 = 5.17, pK a2 = 8.31, pKT a3 = 9.07 at 37°C .
Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 608.3±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . It also has an enthalpy of vaporization of 90.4±3.0 kJ/mol and a flash point of 321.7±28.7 °C .
Scientific Research Applications
1. Intepirdine in Alzheimer's Disease
This compound, a 5-HT6 receptor antagonist, was investigated for its potential in treating Alzheimer's Disease (AD). Studies have focused on its ability to improve cognition in AD patients. However, larger phase-III trials failed to demonstrate a significant impact on cognition when used as adjunct therapy to cholinesterase inhibitors (Khoury et al., 2018).
2. This compound in Dementia with Lewy Bodies
This compound was also explored as a treatment for dementia with Lewy bodies. Phase II clinical trials were conducted to assess its efficacy. The research aimed to determine whether it could improve symptoms associated with this type of dementia, although its failure in Alzheimer's treatment raised questions about its potential efficacy in other dementias (Pak, 2017).
3. This compound and Dependence in Dementia
A study assessed the impact of this compound on dependence levels in patients with Alzheimer’s disease. The research found that add-on therapy of this compound was estimated to reduce progression in dependence levels over 48 weeks, indicating that patients spent more time in less dependent stages of AD (Asare et al., 2017).
4. This compound in Clinical Drug Trials
This compound was a subject of interest in various clinical drug trials, particularly for neurodegenerative diseases. Its role in these trials was crucial in understanding the therapeutic potential and limitations of 5-HT6 receptor antagonists in treating conditions like Alzheimer's (Simpson, 2018).
5. Chemical Properties and Dissociation Constants of this compound
Research on the chemical properties of this compound, specifically its dissociation constants, was conducted to better understand its behavior in different physiological environments. This information is crucial for predicting its interaction and stability in biological systems (Meloun et al., 2018).
Mechanism of Action
Target of Action
Intepirdine, also known by its developmental codes SB-742457 and RVT-101 , is a selective antagonist of the serotonin receptor 6 (5-HT6) . The 5-HT6 receptor is a largely CNS-specific member of the serotonin receptor subfamily . The serotonergic neurotransmitter system plays a crucial role in the regulation of several basic functions of the central and peripheral nervous system .
Mode of Action
As a 5-HT6 receptor antagonist , this compound blocks the action of serotonin, a neurotransmitter, at the 5-HT6 receptors . This blockade is believed to enhance cognition, memory, and learning .
Biochemical Pathways
It is known that the serotonergic neurotransmitter system, which the 5-ht6 receptor is a part of, is impaired as alzheimer’s disease develops and progresses . Modulating this system, therefore, is seen as a potential therapeutic avenue .
Pharmacokinetics
It is known that this compound is administered orally .
Result of Action
This compound has shown potential cognition, memory, and learning-enhancing effects . It was under development for the treatment of Alzheimer’s disease and demonstrated some preliminary efficacy in phase II clinical trials .
Biochemical Analysis
Biochemical Properties
Intepirdine is known to interact with the 5-HT6 receptor, a largely CNS-specific member of the serotonin receptor subfamily . The serotonergic neurotransmitter system, which this compound interacts with, is impaired as Alzheimer’s develops and progresses .
Cellular Effects
This compound has been reported to reverse both experimentally induced and age-related learning deficits . It does not target central AD pathways of Aβ amyloidosis and tauopathy; rather, it represents an approach to enhancing cognition in Alzheimer’s and other forms of dementia .
Molecular Mechanism
The molecular mechanism of this compound is primarily through its antagonistic action on the 5-HT6 receptor .
Temporal Effects in Laboratory Settings
The temporal effects of this compound, including its stability, degradation, and long-term effects on cellular function, are not fully documented in the available literature .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, are not fully documented in the available literature .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not fully documented in the available literature .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not fully documented in the available literature .
properties
IUPAC Name |
3-(benzenesulfonyl)-8-piperazin-1-ylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-25(24,16-6-2-1-3-7-16)17-13-15-5-4-8-18(19(15)21-14-17)22-11-9-20-10-12-22/h1-8,13-14,20H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZFWROHYSMCMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=CC(=CN=C32)S(=O)(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30976249 | |
Record name | Intepirdine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30976249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
607742-69-8 | |
Record name | Intepirdine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=607742-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Intepirdine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0607742698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Intepirdine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12680 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Intepirdine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30976249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-BENZENESULFONYL-8-PIPERAZIN-1-YL QUINOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INTEPIRDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IOB2M82HY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.